DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The Diazepam Binding Inhibitor Fragment (Human) is a protein that is regulated by hormones and is involved in lipid metabolism . It is also known to displace beta-carbolines and benzodiazepines, which modulate signal transduction at type A gamma-aminobutyric acid receptors located in brain synapses . The protein is conserved from yeast to mammals, with the most highly conserved domain consisting of seven contiguous residues that constitute the hydrophobic binding site for medium- and long-chain acyl-Coenzyme A esters .

Synthesis Analysis

The synthesis of Diazepam and its derivatives has been a topic of interest in the scientific community . The first synthesized benzodiazepine was chlordiazepoxide, obtained in 1957, and its structural derivatives such as oxazepam and diazepam showed much stronger sedative effects . The synthesis of benzodiazepines has been reported by several groups, with methods involving continuous flow synthesis .Molecular Structure Analysis

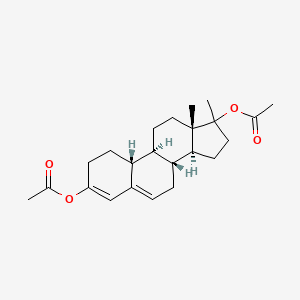

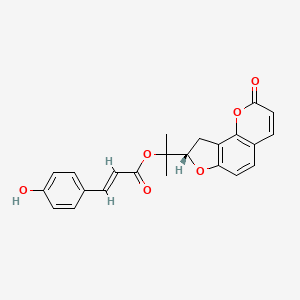

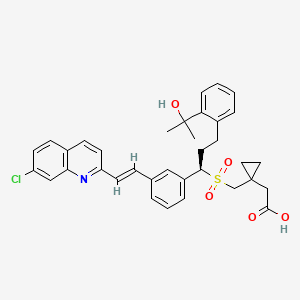

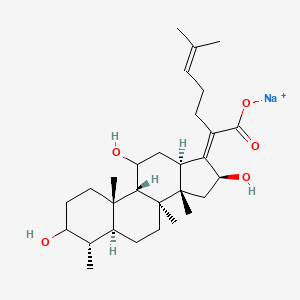

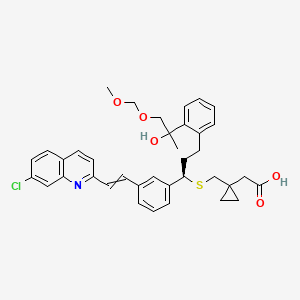

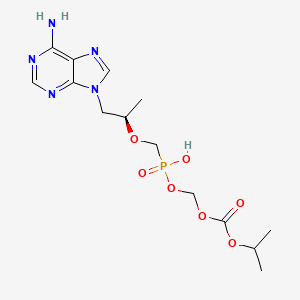

The Diazepam Binding Inhibitor Fragment (Human) contains a total of 299 bonds, including 151 non-H bonds, 32 multiple bonds, 72 rotatable bonds, 26 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 4 carboxylic acids (aliphatic), 2 primary amides (aliphatic), 18 secondary amides (aliphatic), and 1 tertiary amide .Chemical Reactions Analysis

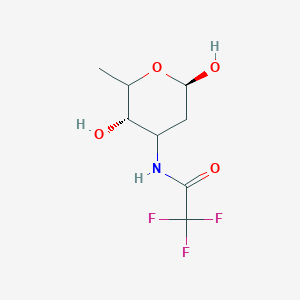

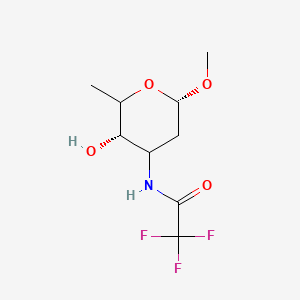

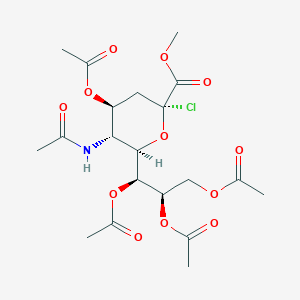

The chemical reactions involving Diazepam and its derivatives have been studied extensively . The last step in the reaction pathway involves the conjugation of the 3-hydroxy compounds mainly with glucuronic acid, resulting in pharmacologically inactive products .Direcciones Futuras

Research on Diazepam and its derivatives is flourishing . Current research has focused on its mechanism of action, application in disease, pharmacokinetics, risk, assessment, and management of use, status epilepticus, gamma-aminobutyric acid receptors (GABAR), intranasal formulation, gephyrin, and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) as the current research hotspot . The clinical applications, mechanisms of action, pharmacokinetics, and assessment and management of the use of diazepam are the focus of current research and the development trend of future research .

Propiedades

Número CAS |

104360-70-5 |

|---|---|

Nombre del producto |

DIAZEPAM BINDING INHIBITOR FRAGMENT (HUMAN) |

Fórmula molecular |

C91H148N26O32S |

Peso molecular |

2150.37 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

![1-{2-[(3S)-3-{3-[(E)-2-(7-Chloro-2-quinolinyl)vinyl]phenyl}-3-hydroxypropyl]phenyl}ethanone](/img/structure/B1141148.png)

![(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one](/img/structure/B1141150.png)